molecular formula C15H14N2O B185617 2-[(4-Methylbenzylidene)amino]benzamide CAS No. 61195-13-9

2-[(4-Methylbenzylidene)amino]benzamide

Cat. No. B185617
CAS RN: 61195-13-9
M. Wt: 238.28 g/mol
InChI Key: UXBZQCDTBJTUDP-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzylidene)amino]benzamide (MBAB) is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical properties. It is commonly used in the field of medicinal chemistry, where it has been studied extensively for its potential applications in drug discovery and development.

Mechanism Of Action

The exact mechanism of action of 2-[(4-Methylbenzylidene)amino]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the progression of various diseases.

Biochemical And Physiological Effects

2-[(4-Methylbenzylidene)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-[(4-Methylbenzylidene)amino]benzamide has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-[(4-Methylbenzylidene)amino]benzamide is its versatility in terms of its potential applications in drug discovery and development. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of 2-[(4-Methylbenzylidene)amino]benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous future directions for research involving 2-[(4-Methylbenzylidene)amino]benzamide. One potential area of investigation is the development of novel therapeutic agents based on the 2-[(4-Methylbenzylidene)amino]benzamide scaffold. Another potential area of research is the investigation of the potential applications of 2-[(4-Methylbenzylidene)amino]benzamide in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-[(4-Methylbenzylidene)amino]benzamide and to identify potential drug targets.

Synthesis Methods

2-[(4-Methylbenzylidene)amino]benzamide can be synthesized using a variety of different methods, including the condensation of 4-methylbenzaldehyde and 2-aminobenzamide in the presence of a suitable catalyst. Other methods include the use of microwave irradiation, ultrasound-assisted synthesis, and solvent-free synthesis.

Scientific Research Applications

2-[(4-Methylbenzylidene)amino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a scaffold for the development of novel therapeutic agents.

properties

CAS RN

61195-13-9

Product Name

2-[(4-Methylbenzylidene)amino]benzamide

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

UXBZQCDTBJTUDP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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